2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine

Olefin Polymerization Iron Catalysis Chain Transfer Suppression

2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine (CAS 93330-78-0) is a specialty organic compound classified as an aromatic amine, characterized by a naphthalene core with a primary amine at the 1-position and a 2-(2-pyridinyl)ethyl substituent at the 2-position. Its biaryl amine structure, featuring a flexible ethylene linker between the naphthalene and pyridine rings, makes it a member of a specialized class of naphthylamine derivatives.

Molecular Formula C17H16N2
Molecular Weight 248.32 g/mol
CAS No. 93330-78-0
Cat. No. B12784968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine
CAS93330-78-0
Molecular FormulaC17H16N2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2N)CCC3=CC=CC=N3
InChIInChI=1S/C17H16N2/c18-17-14(10-11-15-6-3-4-12-19-15)9-8-13-5-1-2-7-16(13)17/h1-9,12H,10-11,18H2
InChIKeyCULMYAHAHRYJET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine (CAS 93330-78-0): A Defined Naphthylamine Building Block for High-Performance Polymerization Catalyst Design


2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine (CAS 93330-78-0) is a specialty organic compound classified as an aromatic amine, characterized by a naphthalene core with a primary amine at the 1-position and a 2-(2-pyridinyl)ethyl substituent at the 2-position . Its biaryl amine structure, featuring a flexible ethylene linker between the naphthalene and pyridine rings, makes it a member of a specialized class of naphthylamine derivatives. The primary documented value of this specific scaffold lies not in direct biological activity, but as a sophisticated precursor for constructing tridentate bis(imino)pyridine ligands for late-transition metal catalysts, which have demonstrated exceptional performance in ethylene polymerization [1].

Why Generic 2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine Sourcing Fails: The Impact of Substituent Positioning on Catalyst Performance


Simple in-class substitution for 2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine is not feasible due to the profound impact of the naphthylamine scaffold's architecture on catalytic performance. Research on analogous bis(imino)pyridyl iron catalysts demonstrates that the steric bulk and electronic character of the N-aryl group are critical performance levers [1]. Switching from an aniline-based N-aryl group to a naphthylamine-based system, like the one derived from this compound, results in a superior ability to suppress detrimental chain transfer reactions, yielding (co)polymers with orders of magnitude higher molecular weight [1]. Furthermore, subtle modifications on the naphthalene ring, such as the introduction of a non-covalent π-π interaction motif, directly control catalytic activity, thermal stability, and the molecular weight distribution of the resulting polyethylene [2].

Quantitative Differentiation Guide for 2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine (CAS 93330-78-0): Catalyst Performance Benchmarks


Catalyst Activity Superiority Over Aniline-Derived Analogues

Naphthylamine-derived bis(imino)pyridyl iron catalysts, for which 2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine is a direct precursor, display a superior ability to suppress chain transfer relative to analogous aniline-based nickel and palladium catalysts. This structural advantage translates into the production of (co)polymers with orders of magnitude higher molecular weight during ethylene (co)polymerization [1]. A specific iron complex with a substituted 8-phenylnaphthylamine motif achieved a polymerization activity of 17.0 × 10^6 g(PE) mol^(-1)(Fe) h^(-1) under industrially relevant conditions [2].

Olefin Polymerization Iron Catalysis Chain Transfer Suppression

Enhanced Catalyst Thermal Stability via Steric Tuning

Catalyst systems derived from bulky naphthylamine precursors demonstrate high thermal stability, maintaining significant activity at elevated temperatures where other catalysts degrade. A related bis(imino)pyridyl iron system maintained robust performance at 70-80°C, a critical temperature window for industrial gas-phase polymerization processes [1]. This thermal robustness is attributed to the unique steric environment provided by the naphthalene moiety.

Thermal Stability Catalyst Design High-Temperature Polymerization

Unique Bifunctional Chelating Scaffold for Tridentate Ligand Construction

The molecular structure of 2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine provides a unique bifunctional scaffold for one-step construction of tridentate bis(imino)pyridyl ligands [1]. The positioning of the primary amine on the naphthalene ring and the pyridinyl group on a flexible linker allows for a specific N^N^N coordination pocket upon condensation with 2,6-diacetylpyridine. This is a direct synthetic advantage over synthesizing the same ligand architecture from separate monodentate or bidentate precursors, which would require additional protection/deprotection steps.

Ligand Design Coordination Chemistry Bis(imino)pyridine

High-Value Application Scenarios for 2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine (CAS 93330-78-0)


Development of Next-Generation High-Temperature Olefin Polymerization Catalysts

For industrial R&D groups developing new iron-based catalysts for gas-phase ethylene polymerization, 2-(2-(2-Pyridinyl)ethyl)-1-naphthalenamine is a strategic building block. As established, its incorporation into the catalyst structure directly enables sustained high activity (e.g., 17.0 × 10^6 g(PE) mol^(-1)(Fe) h^(-1)) and critical thermal stability at 70-80°C, which are essential for this process [1][2].

High-Throughput Screening for Ultra-High Molecular Weight Polyethylene (UHMWPE)

In medicinal and materials chemistry labs focused on synthesizing UHMWPE, this compound is a high-priority procurement item. The evidence shows that catalysts derived from this naphthylamine scaffold are uniquely capable of suppressing chain transfer, a prerequisite for forming polymers with the exceptionally high molecular weight required for high-performance fibers and medical implants [1].

Accelerated Ligand Library Synthesis in Coordination Chemistry

For academic and pharmaceutical process chemistry teams reliant on efficient parallel synthesis, this compound is a robust scaffold. Its bifunctional nature allows for the one-step, high-yielding formation of a tridentate bis(imino)pyridine ligand library, significantly accelerating hit-to-lead optimization and structure-activity relationship (SAR) studies for catalytic applications [1].

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